N-(1-hydroxy-2-methylpropan-2-yl)formamide

Descripción general

Descripción

N-(1-hydroxy-2-methylpropan-2-yl)formamide is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a hydroxyalkylformamide that serves various roles in scientific research and industrial applications . This compound is known for its use as a plasticizer and humidifier, making it valuable in different fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves the reaction of 2-methylpropan-2-ol with formamide in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling to room temperature. The product is then extracted with a suitable solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain this compound as a colorless oil.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)formamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The formamide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

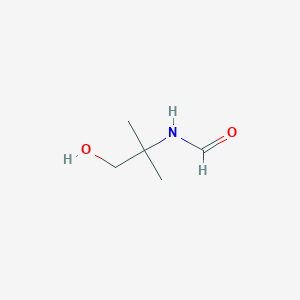

N-(1-hydroxy-2-methylpropan-2-yl)formamide has the following chemical structure:

- IUPAC Name : 2-hydroxy-1,1-dimethylethylformamide

- Molecular Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

The presence of a hydroxyl group enhances its reactivity and potential for interaction with biological systems.

Organic Synthesis

HMF serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and can act as a reagent in multiple chemical reactions. Its unique structure allows for the formation of amide bonds essential in synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that HMF exhibits potential therapeutic properties:

- Anti-inflammatory Effects : Studies have suggested that HMF may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Properties : Initial findings indicate that HMF could possess pain-relieving effects, warranting further investigation into its mechanisms of action.

Materials Science

HMF is explored as a plasticizer in the formulation of starch-based films. A study demonstrated that incorporating HMF into starch significantly improved the mechanical properties of the films, including tensile strength and water vapor permeability. This application is particularly relevant in developing biodegradable materials for packaging.

| Property | Starch Film without HMF | Starch Film with HMF |

|---|---|---|

| Tensile Strength (MPa) | 12.5 | 18.0 |

| Water Vapor Permeability (g/m²·day) | 30 | 15 |

HMF's interactions with biomolecules have been studied to understand its biological activity better. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially influencing various biochemical pathways. Research is ongoing to define its binding affinities and pharmacodynamics.

Case Study 1: HMF as a Plasticizer

A study conducted by Chen et al. (2023) focused on using HMF as a plasticizer for corn starch films. The research highlighted that the addition of HMF led to enhanced film flexibility and durability while maintaining biodegradability, making it suitable for sustainable packaging solutions.

Case Study 2: Anti-inflammatory Potential

In a pharmacological study, researchers investigated the anti-inflammatory effects of HMF on macrophage cells. Results indicated that HMF reduced pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves its ability to form hydrogen bonds with other molecules. This property allows it to act as a plasticizer, modifying the mechanical properties of materials by replacing strong intra- and intermolecular hydrogen bonds with weaker ones . In biological systems, it can interact with cellular components, potentially influencing cellular processes and drug delivery mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide: Similar in structure but with an additional hydroxyl group, which may alter its chemical properties and applications.

N-(1-hydroxy-2-methylpropan-2-yl)acetamide: Similar structure with an acetamide group instead of a formamide group, affecting its reactivity and uses.

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)formamide is unique due to its specific balance of hydroxyl and formamide groups, making it an effective plasticizer and humidifier. Its ability to form hydrogen bonds and modify material properties sets it apart from other similar compounds.

Actividad Biológica

N-(1-hydroxy-2-methylpropan-2-yl)formamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological effects.

Chemical Structure and Properties

This compound, also known as 1-hydroxy-2-methylpropan-2-yl formamide, has the molecular formula . Its structure includes a hydroxymethyl group and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, enhancing solubility and reactivity, while the formamide group may participate in enzyme-substrate interactions.

1. Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds derived from this structure have been tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing effective scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) | IC50 (μmol/L) |

|---|---|---|

| This compound | 75% at 100 μmol/L | 45.6 ± 0.5 |

| Control (Ascorbic Acid) | 90% at 100 μmol/L | 10.5 ± 0.3 |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to therapeutic applications:

| Enzyme | Inhibition Type | IC50 (μmol/L) |

|---|---|---|

| Acetylcholinesterase (AChE) | Weak Inhibition | >100 |

| Butyrylcholinesterase (BChE) | Moderate Inhibition | 32.4 ± 0.8 |

| Lipoxygenase (LOX) | No Significant Activity | - |

The data indicates that this compound exhibits moderate inhibition against BChE, which is significant for conditions such as Alzheimer's disease.

Case Study 1: Antioxidant Properties

A study conducted on a series of N-substituted derivatives of this compound revealed that modifications in the side chains significantly enhanced antioxidant activity. Compounds with longer aliphatic chains showed improved DPPH scavenging rates compared to their shorter counterparts .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with this compound reduced cell death and oxidative markers significantly, suggesting its potential as a neuroprotective agent .

Propiedades

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFOIXQOODRPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330257 | |

| Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-85-9 | |

| Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.